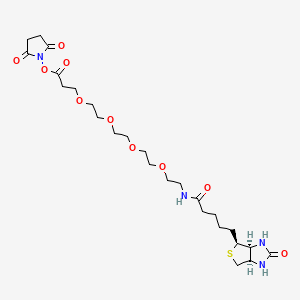
Biotin-PEG4-NHS ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biotin-PEG4-NHS ester is a pegylated, highly hydrophilic biotinylation reagent used for efficient biotin labeling of antibodies, proteins, and other primary amine-containing biomolecules . It reacts specifically and efficiently with primary amines (e.g., side chain of lysine residues or aminosilane-coated surfaces) at pH 7-9 to form covalent bonds .
Synthesis Analysis
The N-hydroxysuccinimide ester (NHS) group of this compound reacts specifically and efficiently with lysine and N-terminal amino groups to form stable amide bonds . The hydrophilic polyethylene glycol (PEG) spacer arm imparts water solubility that is transferred to the labeled molecule .Molecular Structure Analysis
The chemical formula of this compound is C25H40N4O10S . It has a molecular weight of 588.67 g/mol .Chemical Reactions Analysis
In pH 7-9 buffers, NHS-biotin reagents react efficiently with primary amino groups (NH2) by nucleophilic attack, forming an amide bond and releasing the NHS . This reaction is favored at near neutral pH (7-9) and with concentrated protein solutions .Physical And Chemical Properties Analysis
This compound is a white to grey amorphous solid . It is soluble in DMSO, DMF, DCM, THF, Chloroform , and water at 10 mg/ml .Wissenschaftliche Forschungsanwendungen
Conjugation to Oligonucleotides : Bethge and Vonhoff (2020) demonstrated a method for conjugating carboxylic acids to amino-modified oligonucleotides, using 40-kDa polyethylene glycol (PEG) and biotin as examples. This method is applicable for attaching small to large molecular entities such as dyes, tags, peptides, and macromolecules to oligonucleotides (Bethge & Vonhoff, 2020).
Peptide Biotinylation : Miller et al. (1997) explored the reactivity of NHS esters of biotin with amino groups in peptides, revealing that these reagents can acylate other functional groups in specific peptide sequences under mild conditions. This research extends our understanding of sequence-dependent acylation in biotinylation (Miller, Collins, Rogers, & Kurosky, 1997).
Atomic Force Microscopy (AFM) Studies : Riener et al. (2003) established a test system for detecting receptor–ligand interactions at the single molecule level using AFM. They used a biotin tether, including a PEG chain, to covalently couple to amine-functionalized AFM tips, demonstrating its application in specific binding studies (Riener, Stroh, Ebner, Klampfl, Gall, Romanin, Lyubchenko, Hinterdorfer, & Gruber, 2003).
Quantification in Bioconjugation Techniques : Klykov and Weller (2015) presented a chromatographic method for the quantification of NHS and sulfo-NHS, aiding in the purity check and degradation assessment of NHS esters, which are crucial in bioconjugation techniques like protein labeling and surface activation (Klykov & Weller, 2015).
Radiolabeling for Imaging : Sirianni et al. (2014) used NHS-PEG4-biotin in the design of a biotinylated radioligand for PET imaging. They demonstrated its utility in detecting avidin-modified polymer nanoparticles in tissue, providing insights into nanoparticle delivery and distribution (Sirianni, Zheng, Patel, Shafbauer, Zhou, Saltzman, Carson, & Huang, 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Biotin-PEG4-NHS ester is used for simple and efficient biotin labeling of antibodies, proteins, and other primary amine-containing macromolecules . The NHS ester group reacts efficiently with amino groups by the nucleophilic attack, forming an amide bond and releasing N-Hydroxysuccinimide .
Relevant Papers One of the papers retrieved discusses the use of this compound in pain-causing stinging nettle toxins targeting TMEM233 to modulate NaV1.7 function .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N4O10S/c30-20(4-2-1-3-19-24-18(17-40-19)27-25(34)28-24)26-8-10-36-12-14-38-16-15-37-13-11-35-9-7-23(33)39-29-21(31)5-6-22(29)32/h18-19,24H,1-17H2,(H,26,30)(H2,27,28,34)/t18-,19-,24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLVBHCSSNJCMJ-JXQFQVJHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N4O10S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-(1,3-Dioxan-2-yl)-1,2,3,4-tetrahydro-8-hydroxy-5H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B606067.png)



![5-hydroxy-8-(1-hydroxy-2-(2-methyl-1-o-tolylpropan-2-ylamino)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B606075.png)
![1-(2-ethoxyethyl)-6-oxo-N-[5-[3-pyridin-3-yl-5-(trifluoromethyl)pyrazol-1-yl]pyridin-2-yl]pyridine-3-carboxamide](/img/structure/B606076.png)

![2-[6-[[5-Chloranyl-2-[(3~{s},5~{r})-3,5-Dimethylpiperidin-1-Yl]pyrimidin-4-Yl]amino]-1-Methyl-2-Oxidanylidene-Quinolin-3-Yl]oxy-~{n}-Methyl-Ethanamide](/img/structure/B606081.png)

